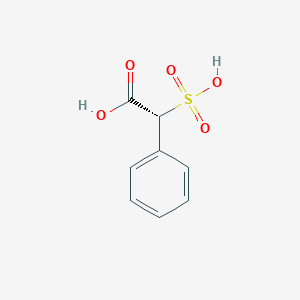

(2R)-2-phenyl-2-sulfoacetic acid

Description

Significance of Chirality in Pharmaceutical and Fine Chemical Synthesis Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the life sciences and chemical industries. The different three-dimensional arrangements of atoms in enantiomers can lead to vastly different biological activities. In pharmaceutical development, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. This necessity for enantiopure drugs has propelled the development of asymmetric synthesis methods, where the goal is to produce a single enantiomer selectively.

The impact of chirality extends to the fine chemical industry, where the synthesis of agrochemicals, flavors, and fragrances often requires specific stereoisomers to achieve the desired properties and efficacy. Consequently, the development of efficient methods for obtaining enantiomerically pure compounds is of paramount importance.

Role of Chiral Strong Brønsted Acids in Stereoselective Transformations

Chiral strong Brønsted acids are a class of organocatalysts that can protonate substrates, thereby activating them towards nucleophilic attack in a stereocontrolled manner. rsc.org Their ability to create a well-defined chiral environment around the reaction center allows for the preferential formation of one enantiomer of the product. These catalysts have been successfully employed in a wide array of stereoselective transformations, including additions, cyclizations, and rearrangements. nih.govacs.org The acidity of the Brønsted acid is a crucial factor, with stronger acids often enabling the activation of less reactive substrates. rsc.org

Overview of (2R)-2-Phenyl-2-sulfoacetic Acid within the Context of Chiral Sulfur Chemistry

This compound features a stereogenic carbon atom directly attached to both a phenyl group and a sulfonic acid group. This structure positions it as a potentially valuable chiral Brønsted acid. The presence of the electron-withdrawing sulfonic acid group is expected to confer significant acidity, while the chiral center offers the potential for inducing asymmetry in chemical reactions.

The absence of in-depth research on this compound suggests that it remains an underexplored area within the broader field of chiral sulfur chemistry. Further investigation into its synthesis and catalytic activity could unveil new possibilities for stereoselective transformations and contribute to the expanding toolbox of chiral organocatalysts.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2-sulfoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMCXDGQQVYSW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Phenyl 2 Sulfoacetic Acid and Its Precursors

Direct Sulfonation Approaches in Enantioselective Synthesis

Direct sulfonation methods aim to introduce the sulfonic acid group directly onto a prochiral precursor in an enantioselective manner. One notable approach involves the enantioselective alkylation of arylacetic acids. For instance, the direct allylation of phenylacetic acid has been optimized to yield the desired product. nih.gov This method provides a clean transformation, yielding a mixture of the allylated product and the starting material. nih.gov The chiral amine used in this process can be recovered almost quantitatively through a simple acid extraction. nih.gov

Another strategy is the direct enantioselective α-methylation of arylacetic acids, which has been successfully applied to synthesize precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, flurbiprofen, and fenoprofen (B1672519) with high enantiomeric excess and isolated yields. nih.gov These direct alkylation protocols offer a one-step alternative to traditional methods that rely on chiral auxiliaries. nih.gov

Organocatalytic Strategies for Asymmetric Sulfonic Acid Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral sulfonic acids, offering mild reaction conditions and high enantioselectivities. youtube.comacs.org

Cinchona Alkaloid-Derived Catalysis

Cinchona alkaloids and their derivatives are highly effective organocatalysts for a variety of asymmetric reactions, including the formation of chiral sulfur-containing compounds. nih.govnih.govdovepress.comrsc.org These naturally derived catalysts are valued for their commercial availability and low cost. rsc.org

In the context of sulfonic acid synthesis, Cinchona alkaloid derivatives functionalized with a hydrogen-bond-donating group, such as a sulfonamide, have been shown to be particularly effective. nih.govdovepress.com For example, they have been used to catalyze the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, affording products with excellent diastereoselectivity and high enantioselectivity. nih.govdovepress.com Specifically, C6' sulfonamide catalysts have yielded products with a diastereomeric ratio as high as 93:7 and an enantiomeric excess of up to 99%. nih.gov

Furthermore, bifunctional Cinchona alkaloid-derived thiourea (B124793) catalysts have been employed in the asymmetric addition of sodium bisulfite to chalcone (B49325) derivatives, providing a direct route to chiral sulfonic acids. chemistryviews.orgresearchgate.net

Metal-Catalyzed Enantioselective Routes to Sulfonic Acids

Metal-catalyzed reactions offer another avenue for the enantioselective synthesis of sulfonic acids. An iridium-catalyzed enantioselective allylation of sodium sulfite (B76179) (Na₂SO₃) with allylic carbonates has been developed. nih.gov This method provides allylic sulfonic acids in good to excellent yields with high levels of both enantio- and regioselectivity. nih.gov Notably, this approach has been successfully applied to the synthesis of (R)-2-phenyl-2-sulfoacetic acid, a key intermediate for the production of the antibiotics Cefsulodin and Sulbenicillin. nih.govacs.org

Palladium-catalyzed asymmetric allylic sulfonation of di-aryl-substituted allylic acetates with sodium sulfite has also been reported, yielding allylic sulfonic acids with high yield and enantioselectivity. researchgate.net

Green Chemistry Principles in the Synthesis of (2R)-2-Phenyl-2-sulfoacetic Acid

The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. mdpi.com

Solvent-Free and Aqueous Medium Approaches

The use of environmentally friendly solvents or the elimination of solvents altogether is a key aspect of green chemistry. mdpi.comresearchgate.net Research has demonstrated the synthesis of 2-phenyl-2H-indazoles, which can be precursors, using ultrasound synthesis under neat (solvent-free) conditions. nih.gov Another green approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and environmentally benign solvent for the synthesis of 2H-indazoles and quinazolines. nih.gov

Aqueous media are also being explored. For instance, the iridium-catalyzed allylation of sodium sulfite is performed in a THF/H₂O solvent system. researchgate.net Similarly, the enantioselective addition of sodium bisulfite to nitroalkenes, catalyzed by a chiral bifunctional thiourea, is carried out in an o-xylene/water mixture. chemistryviews.org

Atom Economy Considerations in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. jocpr.comnih.gov

Chiral Resolution Techniques Employing 2r 2 Phenyl 2 Sulfoacetic Acid

Diastereomeric Salt Formation as a Primary Resolution Strategy

The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic compounds. libretexts.orglibretexts.org This strategy relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, such as (2R)-2-phenyl-2-sulfoacetic acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, which allows for their separation. libretexts.org

Optimization of Crystallization Conditions for Enantiomeric Enrichment

The success of a resolution by diastereomeric salt formation is highly dependent on the optimization of the crystallization conditions to maximize the enantiomeric enrichment. Key factors that are manipulated to achieve this include the choice of solvent, temperature, and the ratio of the resolving agent to the racemate.

The selection of an appropriate solvent is critical as it influences the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, allowing for the selective crystallization of the less soluble salt while the more soluble one remains in the mother liquor. researchgate.net The effect of the solvent can be complex, sometimes leading to the formation of solvates (where solvent molecules are incorporated into the crystal lattice), which can alter the crystallization behavior. researchgate.net

Temperature is another crucial parameter. Cooling a supersaturated solution of the diastereomeric salts can induce crystallization. The rate of cooling can affect the size and purity of the crystals formed. A slow, controlled cooling profile is often preferred to promote the growth of larger, more perfect crystals of the desired diastereomer.

The stoichiometry of the resolving agent can also be optimized. While a 1:1 molar ratio of the resolving agent to the racemate is often the starting point, varying this ratio can sometimes improve the resolution efficiency. Screening different resolving agents and solvents is a common practice to find the optimal conditions for a specific racemic mixture. researchgate.net The determination of the eutectic composition of the diastereomeric salt mixture can provide valuable information for designing an effective resolution process. researchgate.net

Table 1: Factors Influencing the Optimization of Diastereomeric Salt Crystallization

| Factor | Influence on Resolution | Optimization Strategy |

| Solvent | Affects the differential solubility of the diastereomeric salts. Can form solvates, altering crystal structure and solubility. | Screen a variety of solvents (polar, non-polar, protic, aprotic) to find the one with the largest solubility difference between the diastereomers. |

| Temperature | Controls the supersaturation of the solution and the rate of crystallization. | Implement a controlled cooling profile. Isothermal crystallization at a specific temperature can also be employed. |

| Resolving Agent | The structure of the resolving agent determines the properties of the diastereomeric salts. | Screen a library of chiral resolving agents to find the one that forms the most easily separable diastereomeric salts. |

| Stoichiometry | The molar ratio of the resolving agent to the racemate can affect the yield and purity of the crystallized salt. | Experiment with different molar ratios to maximize the precipitation of the desired diastereomer. |

| Additives | Small amounts of additives can sometimes influence the crystal habit and improve the separation. | Investigate the effect of structurally related or unrelated additives on the crystallization process. |

Chromatographic Resolution Methods

Chromatographic techniques are powerful tools for the separation of enantiomers. These methods utilize a chiral environment, either in the stationary phase or the mobile phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a dominant technique for both analytical and preparative-scale enantioseparations. nih.gov The most common approach involves the use of a chiral stationary phase (CSP). nih.govchiralpedia.com A CSP is a stationary phase that incorporates a single enantiomer of a chiral selector, which is chemically bonded to a solid support, typically silica (B1680970) gel. chiralpedia.com

The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These complexes have different binding energies, leading to different retention times on the column and thus separation. Various types of CSPs have been developed, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, macrocyclic glycopeptide-based, and Pirkle-type phases. nih.govfagg.be

While this compound is primarily used as a resolving agent in crystallization, derivatives of phenylglycine, which shares structural similarities, are used as chiral selectors in Pirkle-type CSPs. mdpi.com The selection of the mobile phase is also crucial for achieving good separation and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier such as an alcohol. mdpi.com An alternative, indirect HPLC method involves the derivatization of the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. nih.govnih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with the addition of a small amount of an organic modifier, such as methanol (B129727) or ethanol, to improve the solubility of the analytes and enhance selectivity. nih.gov

Similar to HPLC, the key to enantioseparation in SFC is the use of a chiral stationary phase. A wide range of CSPs developed for HPLC have been successfully adapted for use in SFC. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations compared to HPLC, without a significant loss of resolution. nih.gov This makes SFC particularly attractive for high-throughput screening and preparative-scale separations in the pharmaceutical industry. nih.govnih.gov The development of an SFC method involves the careful selection of the CSP, modifier, temperature, and backpressure to achieve optimal separation of the enantiomers. nih.gov

Table 2: Comparison of HPLC and SFC for Chiral Resolution

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers. | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol). |

| Speed | Generally slower separation times. | Faster separation times due to lower mobile phase viscosity and higher diffusivity. |

| Efficiency | High efficiency, but can be limited by mass transfer. | Often higher efficiency and resolution per unit time. |

| Environmental Impact | Generates significant amounts of organic solvent waste. | "Greener" technique due to the use of CO2, which can be recycled. Reduced organic solvent consumption. |

| Cost | Can be costly due to solvent purchase and disposal. | Lower operational costs due to cheaper mobile phase and reduced solvent waste. |

| Applications | Widely used for both analytical and preparative separations of a broad range of compounds. | Particularly advantageous for high-throughput screening and preparative separations. |

Applications of 2r 2 Phenyl 2 Sulfoacetic Acid in Asymmetric Transformations

Role as a Chiral Resolving Agent for Complex Chiral Intermediates

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the production of many optically active compounds, including pharmaceuticals. wikipedia.org (2R)-2-phenyl-2-sulfoacetic acid serves as an effective chiral resolving agent, primarily through the formation of diastereomeric salts with racemic compounds. wikipedia.org This method relies on the differential solubility of the resulting diastereomeric pairs, allowing for their separation by crystallization. wikipedia.org

The process involves reacting the racemic mixture, often containing a basic functional group like an amine, with the acidic this compound. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer will typically crystallize out of solution preferentially. After separation, the resolving agent can be removed, yielding the desired enantiomerically pure compound. wikipedia.orgrug.nl The selection of an appropriate resolving agent and solvent system is often determined through screening processes to optimize the separation. rug.nlsemanticscholar.org

Utilization in the Enantioselective Synthesis of Biologically Active Compounds

The demand for enantiomerically pure drugs and biologically active molecules is a major driving force in organic synthesis. This compound and its derivatives play a significant role in achieving high levels of stereocontrol in the synthesis of these complex targets.

Precursor in Stereospecific Drug Intermediate Synthesis

This compound can be utilized as a starting material or a key reagent in the synthesis of chiral building blocks for pharmaceuticals. For example, its structural motifs can be incorporated into synthetic pathways to introduce chirality early on, guiding the stereochemical outcome of subsequent reactions. The synthesis of new benzofuranyl acetic acid amides, which have shown potential antifungal activity, illustrates the process of creating biologically active molecules from chiral acid precursors. nih.govresearchgate.net

Applications in the Synthesis of Chiral Sulfonyl and Sulfinyl Derivatives

Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are valuable as chiral auxiliaries, ligands, and even as active pharmacophores in drugs. nih.gov Derivatives of this compound can be employed in the stereoselective synthesis of these important sulfur-containing molecules. The preparation of enantiopure sulfinates, for instance, often serves as a stepping stone to other chiral sulfinyl derivatives. nih.gov The addition of organometallic reagents to N-sulfinyl imines, which can be derived from chiral sulfinamides, is a reliable method for the asymmetric synthesis of amines, which are crucial components of many biologically active compounds. wikipedia.org

Development of Chiral Auxiliaries and Organocatalysts Derived from 2-Phenyl-2-sulfoacetic Acid

The core structure of 2-phenyl-2-sulfoacetic acid provides a valuable scaffold for the design and synthesis of new chiral auxiliaries and organocatalysts. These tools are instrumental in controlling the stereochemistry of chemical reactions.

Design and Synthesis of N-Sulfinyl Imine-Based Auxiliaries

N-sulfinyl imines are a class of compounds that bear a sulfinyl group attached to the nitrogen atom of an imine. wikipedia.org When the sulfinyl group is chiral, it can effectively direct the stereochemical outcome of reactions at the imine carbon. Chiral N-sulfinyl imines, derived from chiral sulfinamides, are powerful auxiliaries in asymmetric synthesis. wikipedia.orgnih.gov For example, the addition of Grignard reagents to N-sulfinyl imines proceeds with high diastereoselectivity, providing a reliable route to chiral amines. nih.gov The chiral auxiliary can then be easily removed under acidic conditions. wikipedia.org The development of new chiral sulfinamides, such as (Rs)-2-phenyl-2-propyl sulfinamide, and their corresponding N-sulfinyl imines has expanded the toolbox for asymmetric synthesis. nih.gov

| Reagent | Product | Yield (%) | Diastereomeric Excess (de %) |

| Allylmagnesium bromide | Homoallylic amines | up to quantitative | up to >99 |

Table 1: Asymmetric addition of allylmagnesium bromide to chiral N-sulfinyl imines. nih.gov

Bifunctional Organocatalysis and Brønsted Acid Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Derivatives of 2-phenyl-2-sulfoacetic acid can be incorporated into the design of bifunctional organocatalysts. These catalysts possess two distinct functional groups, often a Brønsted acid and a Brønsted base or a Lewis acid, which can act cooperatively to activate both the nucleophile and the electrophile in a reaction. researchgate.netnih.govnih.gov This synergistic activation can lead to high levels of enantioselectivity. nih.gov

For instance, catalysts incorporating a sulfonic acid group, similar to that in this compound, can function as potent Brønsted acid catalysts. uchicago.edu These catalysts can promote a variety of transformations, including the addition of nucleophiles to olefins and the transfer hydrogenation of quinolines. uchicago.eduresearchgate.net The development of linked and macrocyclic bisphosphoric acids, which also function as Brønsted acid catalysts, has demonstrated that modifying the catalyst structure can dramatically increase enantioselectivities. researchgate.net

| Catalyst Type | Reaction | Enantiomeric Excess (ee %) |

| Catenated Bifunctional Brønsted Acid | Asymmetric Organocatalysis | up to 98 |

| Cinchona-based Thiourea (B124793) Organocatalyst | Michael addition | up to 97 |

| Singly-linked/Macrocyclic Bisphosphoric Acids | Transfer Hydrogenation of Quinolines | excellent |

| Singly-linked/Macrocyclic Bisphosphoric Acids | Asymmetric Dearomative Fluorination | moderate to good |

Table 2: Performance of various organocatalysts in asymmetric reactions. researchgate.netnih.govresearchgate.net

Mechanistic Investigations of Stereocontrol in Reactions Involving this compound

Detailed mechanistic investigations into the role of this compound in governing stereocontrol in asymmetric transformations are not extensively documented in publicly available scientific literature. While this chiral sulfonic acid is recognized for its utility as a resolving agent for amines and other basic compounds, comprehensive studies elucidating its function as a catalyst or chiral auxiliary in asymmetric synthesis, particularly concerning the precise mechanisms of stereochemical induction, remain limited.

The primary application of this compound lies in the separation of enantiomers through the formation of diastereomeric salts. This process relies on the differential solubility of the salts formed between the chiral acid and the individual enantiomers of a racemic base. Although effective for resolution, this application does not typically involve the acid in the dynamic process of creating a new stereocenter, which is the focus of mechanistic studies in asymmetric catalysis.

For a compound to be the subject of detailed mechanistic investigations of stereocontrol in asymmetric transformations, it would typically be employed as a chiral catalyst, ligand, or auxiliary that actively participates in the transition state of the stereodetermining step of a reaction. Such studies often involve a combination of experimental techniques, including kinetic analysis, non-linear effects studies, and spectroscopic methods (e.g., NMR), alongside computational modeling (e.g., DFT calculations) to map the potential energy surface of the reaction and identify the key non-covalent interactions responsible for stereoselectivity.

These investigations would aim to answer fundamental questions such as:

Transition State Geometry: What is the three-dimensional arrangement of the chiral catalyst, substrates, and reagents in the transition state that leads to the preferential formation of one enantiomer over the other?

Key Interactions: What specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) between the chiral entity and the substrates dictate the facial selectivity of the attack?

Role of the Sulfonic Acid Group: How does the strongly acidic and sterically demanding sulfonic acid group, in conjunction with the phenyl ring and the stereogenic center of this compound, contribute to creating a chiral environment?

Without dedicated research focusing on these aspects for reactions where this compound acts as a catalyst or auxiliary, a detailed discussion on the mechanistic investigations of its role in stereocontrol cannot be provided. The scientific community has yet to publish in-depth studies that would allow for the generation of informative data tables and a thorough analysis as outlined in the requested article structure.

Future research in the field of asymmetric synthesis may yet explore the potential of this compound and its derivatives as chiral catalysts, which would then necessitate and undoubtedly lead to detailed mechanistic investigations to understand and optimize their stereodifferentiating abilities.

Advanced Analytical and Spectroscopic Characterization in 2r 2 Phenyl 2 Sulfoacetic Acid Research

Determination of Enantiomeric and Diastereomeric Excess

The determination of enantiomeric excess (ee) is crucial in the analysis of chiral compounds. chemistrysteps.comwikipedia.org This is typically achieved through chromatographic or spectroscopic methods that can differentiate between enantiomers. wikipedia.orgnih.gov

Chiral Gas Chromatography (GC) and Liquid Chromatography (LC)

Chiral gas and liquid chromatography are powerful techniques for the separation and quantification of enantiomers. khanacademy.orgsigmaaldrich.com These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. sigmaaldrich.comsigmaaldrich.com Common CSPs include those based on cyclodextrins, polysaccharides, proteins, and Pirkle-type phases. libretexts.orgsigmaaldrich.com The choice of CSP and chromatographic conditions, such as the mobile phase composition, is critical for achieving successful enantioseparation. chiraltech.comscilit.com

Despite the wide applicability of these techniques, specific methods for the chiral separation of (2R)-2-phenyl-2-sulfoacetic acid by GC or LC are not described in the reviewed scientific literature. The high polarity of the sulfonic acid and carboxylic acid groups would likely necessitate derivatization for GC analysis to improve volatility, a common strategy for analyzing chiral alcohols and acids. nih.gov For LC, anion-exchange or reversed-phase chromatography with a suitable chiral selector would be the anticipated approach. sigmaaldrich.comchiraltech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents and Lanthanide Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral auxiliaries, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), including lanthanide shift reagents (LSRs). chemistrysteps.comlibretexts.org

Chiral Derivatizing Agents (CDAs): A racemic mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. libretexts.org These diastereomers have distinct NMR spectra, allowing for the quantification of each by integrating their respective signals. A well-known CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). libretexts.org

Lanthanide Shift Reagents (LSRs): Chiral LSRs are complexes of lanthanide ions (e.g., Europium, Cerium) with chiral ligands. nih.govnih.gov When added to a sample, they form transient diastereomeric complexes with the enantiomers. nih.gov This induces shifts in the NMR signals of the nearby protons, with the magnitude of the shift being different for each diastereomer, thus enabling their differentiation. nih.govnih.gov

No specific studies employing CDAs or LSRs for the analysis of this compound have been identified in the literature search.

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD): Electronic CD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum is characteristic of the molecule's absolute configuration. Exciton-coupled circular dichroism (ECCD) is a sensitive method for determining the absolute configuration and enantiomeric excess of chiral carboxylic acids by observing the CD signal upon complexation with an achiral host. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. chiraltech.com It provides detailed structural information related to the absolute configuration of a molecule in solution. VCD has proven to be a reliable method for the stereochemical characterization of chiral molecules, including those with carboxylic acid functional groups. chiraltech.com

A literature search did not yield any published CD or VCD spectra specifically for this compound.

X-ray Crystallography for Absolute Stereochemistry Elucidation and Solid-State Interactions

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the electron density can be constructed, revealing the precise arrangement of atoms in space. The formation of diastereomeric salts by reacting a racemic acid with a chiral base is a common resolution technique, and the crystal structure of the resulting salt can unambiguously establish the absolute configuration of the acid. libretexts.orgnih.gov

There are no published X-ray crystallographic structures for this compound or its salts found in the reviewed literature.

Advanced Mass Spectrometry for Chiral Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While conventional MS cannot differentiate between enantiomers, it can be coupled with chiral separation techniques like chiral LC or GC (LC-MS, GC-MS) for their analysis. Furthermore, certain advanced MS techniques, such as the kinetic method, can be used for chiral differentiation. This involves the formation of diastereomeric adducts with a chiral reference compound and analyzing their fragmentation patterns in a mass spectrometer.

No specific applications of advanced mass spectrometry for the chiral analysis of this compound were found in the conducted literature search.

Theoretical and Computational Studies of 2r 2 Phenyl 2 Sulfoacetic Acid and Its Interactions

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic properties of (2R)-2-phenyl-2-sulfoacetic acid and related structures. These calculations are crucial for understanding the molecule's reactivity and its interactions with other chemical species.

DFT calculations, often at the B3LYP/6-31G* level of theory, are used to optimize the molecular structure and determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. These computational approaches also allow for the calculation of electronic properties that govern the molecule's behavior.

Key electronic structure descriptors that can be determined through DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its ability to participate in electronic transitions.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, electronegativity, global hardness, and global softness are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the electron density distribution around the molecule. They highlight electrophilic and nucleophilic sites, offering insights into how the molecule will interact with other reagents. researchgate.net

These computational insights are foundational for understanding the mechanistic details of reactions involving this compound and for designing new derivatives with tailored properties.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the sulfonic acid and carboxylic acid groups, along with the rotational freedom of the phenyl ring, gives rise to multiple possible conformations for this compound. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface of the molecule and identify its most stable conformers.

Mechanistic Modeling of Chiral Recognition and Catalytic Pathways

Computational modeling plays a pivotal role in elucidating the mechanisms by which this compound acts as a chiral resolving agent and an organocatalyst. These models provide a molecular-level understanding of the interactions that drive these processes.

The ability of this compound to resolve enantiomers is rooted in the formation of transient diastereomeric complexes. The stability of these complexes is governed by a delicate balance of intermolecular forces, primarily hydrogen bonding and steric interactions.

Hydrogen Bonding: The sulfonic acid and carboxylic acid moieties of this compound are potent hydrogen bond donors and acceptors. These groups can engage in multiple hydrogen bonding interactions with a chiral substrate. researchgate.net The specific pattern and strength of these hydrogen bonds can differ significantly between the two diastereomeric complexes, leading to a difference in their stability and facilitating chiral recognition. The phenyl ring can also act as a weak hydrogen bond acceptor through O-H···π interactions, further influencing the geometry of the complex. nih.gov

Steric Interactions: The bulky phenyl group imposes significant steric constraints. nih.gov In the formation of diastereomeric complexes, the spatial arrangement of the substituents on both the resolving agent and the chiral substrate can lead to favorable or unfavorable steric interactions. The interplay between attractive hydrogen bonding and repulsive steric clashes is a key determinant of enantioselectivity.

The synergistic effect of hydrogen bonds and π-π stacking interactions has been shown to be crucial in the formation of stable complexes in related systems, which can be extrapolated to the interactions involving this compound. nih.gov The formation of a three-dimensional supramolecular assembly, stabilized by these interactions, is often observed. researchgate.net

Table 1: Key Intermolecular Interactions in Chiral Recognition

| Interaction Type | Description | Role in Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Forms the primary attractive forces in diastereomeric complexes, with different strengths and geometries for each enantiomer. |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | The bulky phenyl group can create steric clashes that destabilize one diastereomeric complex more than the other. |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Can contribute to the stability of the diastereomeric complex, influencing the overall enantioselectivity. |

| O-H···π Interactions | A type of hydrogen bond where the π-system of an aromatic ring acts as the hydrogen bond acceptor. | Can influence the conformational preferences of the complex and contribute to its stability. nih.gov |

In the realm of organocatalysis, this compound and its derivatives can act as chiral Brønsted acid catalysts. Computational studies, particularly transition state analysis, are indispensable for understanding how these catalysts achieve high levels of enantioselectivity.

By modeling the reaction pathway, researchers can identify the transition state structures for the formation of both enantiomeric products. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the reaction. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other. This detailed mechanistic insight is crucial for the rational design of more efficient and selective organocatalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chiral Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their efficacy as chiral resolving agents or organocatalysts. ufv.brresearchgate.net

In a typical QSAR study, a set of molecular descriptors is calculated for each derivative. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govufv.brresearchgate.net

A well-validated QSAR model can be a powerful predictive tool for:

Identifying the key structural features that govern the activity of these compounds.

Predicting the activity of newly designed derivatives before their synthesis, thereby saving time and resources.

Guiding the optimization of the lead compound to achieve enhanced performance.

For instance, a QSAR model might reveal that the enantioselectivity of a particular catalytic reaction is strongly correlated with the electrostatic potential at a specific point on the catalyst's surface and the size of a substituent on the phenyl ring. This information can then be used to propose new derivatives with improved properties. The development of robust and predictive QSAR models is an active area of research in the field of chiral chemistry. nih.gov

Emerging Research Directions and Future Perspectives in 2r 2 Phenyl 2 Sulfoacetic Acid Research

Sustainable and Green Chemical Synthesis of Chiral Sulfonic Acids

The principles of green chemistry are increasingly pivotal in the synthesis of chiral molecules, including sulfonic acids. Future efforts in the synthesis of (2R)-2-phenyl-2-sulfoacetic acid and related compounds are expected to focus on minimizing environmental impact and enhancing efficiency.

Key Research Thrusts:

Enzymatic Resolution: A significant avenue for the green synthesis of chiral acids is through enzymatic resolution. For instance, the enzymatic resolution of N-acyl-DL-phenylglycine esters and amides has been demonstrated using enzymes like α-chymotrypsin and penicillin G acylase. google.comsigmaaldrich.com These processes often occur in aqueous media under mild temperature and pH conditions, offering a sustainable alternative to classical resolution methods. google.com Hog kidney acylase I has been used to enantioselectively hydrolyze DL-N-acetylphenylglycine, yielding L-Phenylglycine with high enantiomeric excess. researchgate.net Similar enzymatic strategies could be developed for the resolution of racemic 2-phenyl-2-sulfoacetic acid or its derivatives, providing a highly selective and environmentally benign route to the desired (2R)-enantiomer. The production of D-phenylglycine, a related compound, is already conducted on a large scale through the enzymatic resolution of a racemic mixture. nih.gov

Catalytic Asymmetric Synthesis: Moving beyond resolution, the direct asymmetric synthesis of chiral sulfonic acids is a major goal. Research into catalysts that can achieve enantioselective sulfonation is critical. This includes the development of bifunctional organocatalysts, such as those derived from thiourea (B124793), which have been successfully used for the enantioselective addition of sodium bisulfite to nitroalkenes, yielding chiral β-nitrosulfonic acids with excellent enantioselectivity (up to 96% ee). nih.govresearchgate.net Applying similar catalytic systems to the direct α-sulfonylation of phenylacetic acid derivatives could provide a direct, atom-economical route to this compound.

Use of Greener Reagents and Solvents: Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid. chemithon.com A key research direction is the use of milder and more sustainable sulfonating agents. Air has been used as a green oxidant in combination with thiourea dioxide (an eco-friendly sulfur dioxide surrogate) for the synthesis of aryl and alkyl sulfonic acids from halides. nih.gov Adapting such methods for enantioselective processes represents a significant but valuable challenge.

Table 1: Comparison of Synthetic Strategies for Chiral Acids

| Method | Advantages | Disadvantages | Relevance to this compound |

| Classical Resolution | Well-established | Use of stoichiometric resolving agents, generates waste | Currently used, but less sustainable |

| Enzymatic Resolution | High selectivity, mild conditions, green solvent (water) | Substrate specificity, potential for low yields | High potential for a greener synthesis of phenylglycine derivatives google.comresearchgate.net |

| Asymmetric Catalysis | Atom economical, direct access to enantiopure product | Catalyst development can be challenging and expensive | Emerging field for chiral sulfonic acids nih.govresearchgate.net |

| Green Reagents | Reduced toxicity and environmental impact | May require new reaction development | Potential to replace harsh sulfonating agents nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a paradigm shift in modern chemistry, offering enhanced safety, efficiency, and scalability. The synthesis of this compound is well-suited for integration with these modern platforms.

Flow Chemistry:

Continuous-flow reactors offer significant advantages for sulfonation reactions, which are often highly exothermic and rapid. dicp.ac.cnresearchgate.net The high surface-to-volume ratio in microreactors allows for superior heat management, preventing local hotspots and the formation of byproducts that are common in batch reactors. dicp.ac.cn Processes for the sulfonation of aromatic compounds like 1,2-diaminobenzene and hexadecylbenzene (B72025) have been successfully developed in continuous-flow microreactors, demonstrating precise temperature control and significantly reduced reaction times. researchgate.netgoogle.com Adapting the synthesis of this compound to a flow process could lead to higher purity, improved safety, and easier scale-up. A potential setup would involve the precise mixing of a phenylacetic acid derivative and a sulfonating agent in a temperature-controlled microreactor, followed by in-line purification. researchgate.net

Automated Synthesis:

Automated synthesis platforms are revolutionizing small molecule discovery and process optimization. sigmaaldrich.com These systems can perform iterative cycles of reactions, purifications, and analysis, dramatically accelerating the development of synthetic routes. illinois.eduyoutube.com For the synthesis of this compound, an automated platform could be used to rapidly screen various chiral catalysts, resolving agents, and reaction conditions (e.g., temperature, solvent, stoichiometry) to identify the optimal parameters for yield and enantioselectivity. This high-throughput experimentation approach minimizes human error and provides large datasets for reaction optimization. youtube.com

Table 2: Potential Advantages of Integrating Modern Synthesis Platforms

| Platform | Key Benefits for this compound Synthesis |

| Flow Chemistry | Enhanced safety for exothermic sulfonation, precise temperature control, improved product purity, scalability. dicp.ac.cngoogle.com |

| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput screening of catalysts, reduced development time. sigmaaldrich.comillinois.edu |

Exploration of Novel Chiral Host–Guest Systems

The unique structural features of this compound—a stereogenic center, a strongly acidic sulfonic acid group, a carboxylic acid group, and an aromatic ring—make it a highly promising candidate for applications in supramolecular chemistry, particularly in the design of novel host-guest systems.

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov this compound can act as either a chiral "guest," to be recognized by a larger "host" molecule, or as a component of a chiral "host" designed to selectively bind other molecules.

As a Chiral Guest: The development of synthetic hosts capable of enantioselective recognition of chiral guests is a major area of research. The distinct three-dimensional arrangement of functional groups in this compound makes it an ideal target for chiral recognition. Hosts could be designed to interact with the sulfonate, carboxylate, and phenyl groups through a combination of hydrogen bonding, ionic interactions, and π-π stacking, allowing for discrimination between the (R) and (S) enantiomers. Chiral hosts based on cyclodextrins, porphyrins, and other macrocycles have shown success in recognizing chiral carboxylic acids and amino acids. nih.govnih.gov

As a Chiral Host Component: Conversely, this compound can be incorporated into larger supramolecular structures to create a chiral recognition environment. The strong acidity of the sulfonic acid group can be used to protonate and bind basic guest molecules, while the chiral center provides the basis for enantioselective interactions. Chiral sulfonic acids have been used as chiral solvating agents to form diastereomeric aggregates with chiral guest molecules, which can be distinguished using NMR spectroscopy. nih.gov

Expanding the Scope of Organocatalytic Applications

Chiral Brønsted acids are powerful organocatalysts for a wide range of asymmetric transformations. nih.gov While chiral phosphoric acids are well-established in this role, the development of chiral sulfonic acids as even stronger Brønsted acid catalysts is a burgeoning area of research. nih.govox.ac.uk

This compound possesses the key features of a potent chiral Brønsted acid catalyst: a highly acidic sulfonic acid group to activate substrates and a stereogenic center adjacent to the acidic site to induce enantioselectivity. Its potential as an organocatalyst could be explored in a variety of reactions, including:

Diels-Alder Reactions: Chiral sulfonic acid metal salts have been shown to catalyze asymmetric Diels-Alder reactions at lower temperatures with high stereoselectivity. alfachemic.com

Mannich Reactions: These reactions, which form β-amino ketones, can be catalyzed by chiral sulfonic acid systems. alfachemic.com

Pictet-Spengler Reactions: Newly designed axially chiral sulfonic acids have been used to catalyze enantioselective Pictet-Spengler reactions. nih.govacs.org

Protonation of Enol Silanes: A cocatalyst system of a chiral sulfinamide and an achiral sulfonic acid has been used for the enantioselective protonation of silyl (B83357) enol ethers. acs.orgnih.gov

The bifunctional nature of this compound, with both a sulfonic acid and a carboxylic acid group, could also lead to unique catalytic activity through cooperative substrate activation.

Table 3: Potential Organocatalytic Applications

| Reaction Type | Role of Chiral Sulfonic Acid Catalyst | Potential for this compound |

| Diels-Alder | Lewis acid-like activation of dienophiles. alfachemic.com | High, due to strong acidity. |

| Mannich | Activation of imines. alfachemic.com | High, potential for bifunctional activation. |

| Pictet-Spengler | Enantioselective cyclization cascade. acs.org | High, could provide a new class of catalyst. |

| Enol Silane Protonation | Chiral proton shuttle. acs.org | High, as a direct chiral proton source. |

Advanced Characterization Techniques for In-Situ Monitoring of Stereoselective Processes

Optimizing stereoselective syntheses requires precise and real-time measurement of enantiomeric excess (ee). Advanced spectroscopic techniques are emerging that allow for the in-situ monitoring of reactions, providing a continuous stream of data without the need for traditional sampling and offline analysis. youtube.com

Future research on the synthesis of this compound would benefit immensely from these techniques:

Vibrational Circular Dichroism (VCD): Fourier transform VCD (FT-VCD) can monitor changes in the enantiomeric excess of chiral molecules over time. nih.gov This technique has been used to simulate the real-time monitoring of a reaction progressing from a chiral reactant to a chiral product, with an accuracy of 1-2% for determining ee. nih.gov

Raman Optical Activity (ROA): ROA is another chiroptical spectroscopy technique that can be used for the accurate determination of enantiomeric excess in solution. mdpi.com

Photoelectron Elliptical Dichroism (PECD): This powerful technique uses elliptically polarized lasers to ionize chiral molecules, generating a 3D photoelectron angular distribution that serves as a molecular fingerprint. It allows for the real-time determination of enantiomeric and even isomeric content with high speed and accuracy. exlibrisgroup.comresearchgate.net

HPLC with Chiral Detectors: Combining high-performance liquid chromatography (HPLC) with an online polarimetric detector allows for the real-time assessment of enantiomeric excess as a reaction proceeds. researchgate.net

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and intermediates in real-time, providing valuable kinetic data. youtube.comyoutube.com While not directly measuring chirality, they are crucial for understanding and optimizing reaction conditions alongside chiroptical methods.

The application of these in-situ monitoring tools to the synthesis of this compound would enable rapid process optimization, a deeper understanding of reaction mechanisms, and more robust quality control.

Potential in Material Science and Supramolecular Chemistry Research

The ability of chiral molecules to self-assemble into ordered, higher-level structures is a cornerstone of modern material science. The unique combination of a chiral center, aromatic ring, and polar, hydrogen-bonding sulfonic and carboxylic acid groups makes this compound an intriguing building block for novel materials.

Chiral Supramolecular Polymers: Supramolecular polymers are formed through reversible, non-covalent interactions between monomeric units. The hydrogen-bonding capabilities of the sulfonic and carboxylic acid groups in this compound could drive its self-assembly into one-dimensional helical polymers. wur.nlrsc.org The transfer of chirality from the stereogenic center to the macromolecular structure is a key area of interest, with the potential to create materials with unique chiroptical properties. rsc.org The solvent environment can play a critical role in directing the chirality and morphology of such supramolecular assemblies. acs.org

Chiral Gels and Liquid Crystals: The self-assembly of chiral molecules can lead to the formation of gels and liquid crystalline phases. Chiral dopants are often used to induce helical structures in achiral self-assembling systems. doi.org this compound could function as a chiral dopant or as the primary gel-forming agent itself, leading to materials with applications in sensing, separation, and optics.

Functional Surfaces and Membranes: The sulfonate group can be used to anchor the molecule to surfaces or incorporate it into polymers. The synthesis of polymers from chiral acrylamides bearing sulfonic acid groups has been reported, creating water-soluble chiral polymers. acs.org Such polymers could be used to create chiral stationary phases for chromatography or as chiral membranes for enantioselective separations. The self-assembly of chiral molecules on surfaces can create chiral interfaces with unique recognition properties. mdpi.com

Q & A

Q. Key optimization parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 0–5°C (prevents racemization) | Higher enantiomeric excess (ee) |

| Catalyst loading | 5–10 mol% chiral catalyst | Reduces byproduct formation |

| Workup protocol | Acidic extraction (pH 2–3) | Enhances isolation efficiency |

Enantiomeric purity can be verified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

How can researchers characterize the stability of this compound under physiological conditions?

Answer:

Stability studies should assess hydrolysis, thermal degradation, and pH-dependent behavior:

- Hydrolysis kinetics : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. The sulfonic acid group is highly stable, but the α-carboxylic acid may undergo pH-dependent decarboxylation .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 225°C (melting point), consistent with its solid-state resilience .

Q. Stability data :

| Condition | Half-life (25°C) | Degradation Pathway |

|---|---|---|

| pH 7.4 (phosphate) | >48 hours | Minimal degradation |

| pH 1.2 (gastric) | 12 hours | Partial decarboxylation |

What advanced analytical techniques are critical for resolving structural ambiguities in this compound?

Answer:

Q. Contradictions to address :

- Discrepancies in reported pKa values (e.g., predicted -0.12 vs. experimental 1.2) require potentiometric titration for validation .

How does the stereochemistry of this compound influence its interaction with biological targets?

Answer:

The (2R) configuration enhances binding to chiral pockets in enzymes. For example:

- β-lactamase inhibition : The sulfonic acid group mimics the carboxylate in β-lactam antibiotics, competitively inhibiting bacterial enzymes. Enantiomeric specificity improves IC by 10-fold compared to the (2S) form .

- Molecular docking : Computational models (e.g., AutoDock Vina) show stronger hydrogen bonding between the (2R)-isomer and active-site residues (e.g., Arg234 in TEM-1 β-lactamase) .

Q. Experimental validation :

| Assay Type | Target | Result (2R vs. 2S) |

|---|---|---|

| Enzyme inhibition | TEM-1 β-lactamase | IC: 2R = 12 µM; 2S = 120 µM |

| MIC (E. coli) | Cell growth | 2R: 64 µg/mL; 2S: >512 µg/mL |

What strategies mitigate racemization during large-scale synthesis of this compound?

Answer:

Racemization occurs via α-proton abstraction under basic conditions. Mitigation approaches include:

Q. Case study :

| Condition | ee (%) Before Workup | ee (%) After Workup |

|---|---|---|

| Room temperature | 98 | 85 |

| 0°C with additive | 99 | 97 |

How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Optimize transition states for sulfonation or esterification using Gaussian09 at the B3LYP/6-31G(d) level. Predict activation energies (<30 kcal/mol favors feasibility).

- Solvent modeling : COSMO-RS simulations in water/DMF mixtures correlate with experimental solubility (1.587 g/cm³ predicted vs. 1.55 g/cm³ observed) .

Q. Applications :

- Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the para position due to sulfonic acid’s meta-directing effect).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.